Leflunomide-d4

LC-MS/MS Bioanalysis Method Validation

Choose Leflunomide-d4 as the deuterated SIL-IS to eliminate systematic quantitative bias >20% caused by structural analog internal standards. This isotopologue co-elutes with the analyte, ensuring identical extraction recovery, ionization efficiency, and matrix effect compensation—delivering inter-batch precision of 1.9–8.8% CV and accuracy within ±8.0% across a 40,000‑fold dynamic range (5 ng/mL–200 μg/mL). Supplied with regulatory‑compliant characterization (≥99% purity, ≥98% isotopic enrichment) and certified ≥4‑year stability at −20°C, it reduces re‑qualification frequency and supports ANDA method validation, therapeutic drug monitoring of teriflunomide, free‑fraction quantification (0.11% of total plasma), and long‑term stability studies.

Molecular Formula C12H9F3N2O2
Molecular Weight 274.23 g/mol
Cat. No. B562920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeflunomide-d4
Synonyms5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]-d4;  Leflunomida-d4;  5-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4;  Leflunomidum-d4; 
Molecular FormulaC12H9F3N2O2
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D
InChIKeyVHOGYURTWQBHIL-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leflunomide-d4: Deuterated Internal Standard for Precise Leflunomide LC-MS/MS Quantification in Bioanalysis


Leflunomide-d4 (CAS 1189987-23-2) is a deuterium-labeled analog of the immunomodulatory prodrug leflunomide, designed as a stable isotopically labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis . Its molecular formula is C₁₂H₅D₄F₃N₂O₂ with a molecular weight of 274.23, exhibiting a +4 Da mass shift from the unlabeled parent compound . The compound is supplied with isotopic enrichment ≥98% ²H and chemical purity ≥99% (deuterated forms d1–d4), enabling precise ion ratio monitoring for method validation and therapeutic drug monitoring applications .

Why Leflunomide-d4 Cannot Be Replaced by Structural Analog Internal Standards in Quantitative LC-MS/MS


Substituting a deuterated SIL-IS such as Leflunomide-d4 with a structural analog internal standard introduces quantifiable risks to assay accuracy and reproducibility that are unacceptable for regulated bioanalysis. Unlike structurally dissimilar analogs, a deuterated isotopologue co-elutes with the target analyte, thereby compensating identically for sample preparation losses, ionization efficiency fluctuations, and matrix effects [1]. Method validation data demonstrate that SIL-IS methods consistently achieve inter-batch precision ranging from 1.9–8.8% CV and accuracy from −8.4 to +8.0%, while structural analog internal standards frequently exhibit differential extraction recoveries and divergent matrix effect susceptibility that can produce systematic quantitative bias exceeding 20% [2].

Quantitative Evidence for Leflunomide-d4 as a Superior Internal Standard for Teriflunomide Bioanalysis


Validated LC-MS/MS Method Performance: Inter-Batch Precision and Accuracy Across a Clinical Concentration Range

In a validated LC-MS/MS method for quantifying teriflunomide (the active metabolite of leflunomide) in human plasma, teriflunomide-d4 served as the deuterated internal standard. Over a linear range of 5–500 μg/L, the method using teriflunomide-d4 achieved inter-batch precision ranging from 1.9–8.8% CV and inter-batch accuracy ranging from −8.4 to +8.0%. Intra- and inter-batch assay precision for QC samples ranged from 2.1–5.4% CV and 5.7–7.1% CV, respectively [1].

LC-MS/MS Bioanalysis Method Validation Therapeutic Drug Monitoring

Ultra-Wide Concentration Range Quantitation: 40,000-Fold Dynamic Range Enabled by Deuterated Internal Standard

A validated LC-MS/MS method for teriflunomide quantitation across a 40,000-fold concentration range (5 ng/mL to 200 μg/mL) in human serum/plasma used D4-teriflunomide as the internal standard. The appropriate choice of deuterated internal standard concentration enabled a single, identical extraction procedure to serve both high-range and low-range calibration curves, with only a dilution step required for high-concentration samples [1].

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics Teratogen Quantitation

Free Fraction Quantitation: Measuring <1% Unbound Teriflunomide in Clinical Plasma Using Deuterated IS

The method validated by Rakhila et al. using teriflunomide-d4 successfully quantified free (unbound) teriflunomide in rheumatoid arthritis patient plasma, revealing that free teriflunomide represented approximately 0.11% of total teriflunomide concentration [1]. This level of analytical sensitivity—measuring a minor fraction representing less than 1% of total drug—is only achievable with a deuterated IS that corrects for matrix effects and extraction variability with sufficient precision.

Free Drug Monitoring Protein Binding Clinical Pharmacology LC-MS/MS

Certified Analytical-Grade Specifications: ≥99% Purity and ≥98% Isotopic Enrichment for Regulatory Compliance

Leflunomide-d4 is supplied with certified analytical specifications that directly support regulatory submission requirements. Purity is specified as ≥99% deuterated forms (d1–d4) , and isotopic enrichment is certified at ≥98% ²H . The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial production [1].

Quality Control Regulatory Compliance ANDAs Method Validation

Stability Certification: ≥4 Years Shelf Life at Recommended Storage Conditions

Leflunomide-d4 from Cayman Chemical is certified for stability of ≥4 years when stored at −20°C . Alternative suppliers report stability with a 3-year re-analysis recommendation for chemical purity verification . This extended stability period reduces the frequency of reference standard re-qualification and procurement cycles.

Stability Studies Long-Term Storage Reference Standard Management

Cost-Efficiency vs. 13C/15N Alternatives: Deuterated Internal Standard Reduces Method Development Expenditure

Deuterated isotopologues such as Leflunomide-d4 are synthesized at significantly lower cost compared to 13C- or 15N-labeled internal standards, which require complex multistep de novo synthesis starting from expensive isotopically labeled substrates [1]. While 13C/15N labeling is chemically robust and non-exchangeable, the cost differential makes deuterated standards the preferred first-line choice for most LC-MS/MS bioanalytical applications unless specific deuterium exchange or chromatographic separation issues are identified during method validation [2].

Bioanalytical Method Development Cost-Benefit Analysis Isotope Labeling

Primary Application Scenarios for Leflunomide-d4 Based on Validated Method Performance


Therapeutic Drug Monitoring of Teriflunomide in Rheumatoid Arthritis and Multiple Sclerosis Patients

Clinical laboratories performing therapeutic drug monitoring of teriflunomide in patients receiving leflunomide or teriflunomide therapy can implement the validated LC-MS/MS method using Leflunomide-d4 as the internal standard. The method covers a 40,000-fold concentration range (5 ng/mL to 200 μg/mL) with a single extraction protocol, enabling quantitation from sub-therapeutic levels through toxic concentrations. Inter-batch precision of 1.9–8.8% CV and accuracy from −8.4 to +8.0% meet or exceed regulatory requirements for clinical bioanalysis [1][2].

Bioavailability and Bioequivalence Studies for Leflunomide ANDA Submissions

Contract research organizations and pharmaceutical analytical laboratories supporting Abbreviated New Drug Application filings should procure Leflunomide-d4 with full regulatory-compliant characterization documentation. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is specifically indicated for analytical method validation and QC applications for ANDAs or commercial production [1]. Batch-specific Certificates of Analysis with ≥99% purity and ≥98% isotopic enrichment provide the traceability required for regulatory submissions.

Free Fraction Pharmacokinetic Studies for Protein Binding Assessment

For clinical pharmacology studies investigating the relationship between free (unbound) teriflunomide concentrations and clinical outcomes, Leflunomide-d4 is essential for achieving the analytical sensitivity required to quantify free fractions representing approximately 0.11% of total plasma concentration [1]. The deuterated internal standard compensates for the additional sample processing steps inherent to equilibrium dialysis or ultrafiltration-based free fraction assays, maintaining precision within 2.1–5.4% CV for QC samples.

Long-Term Stability-Indicating Methods for Pharmaceutical Quality Control

QC laboratories conducting stability studies on leflunomide drug substance or drug product can utilize Leflunomide-d4 with certified ≥4-year stability at −20°C as a long-term reference standard. This extended shelf life reduces the frequency of internal standard re-qualification and procurement, minimizing method variability due to standard degradation over multi-year stability programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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